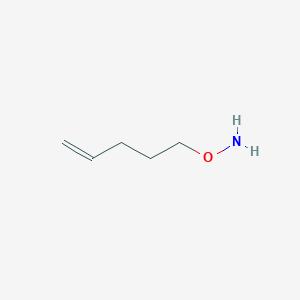

O-(pent-4-en-1-yl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(pent-4-en-1-yl)hydroxylamine is an organic compound with the molecular formula C5H11NO It contains a hydroxylamine functional group attached to a pent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(pent-4-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkylating agent. For example, the reaction of hydroxylamine with pent-4-en-1-yl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(pent-4-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

O-(pent-4-en-1-yl)hydroxylamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(pent-4-en-1-yl)hydroxylamine involves its ability to act as a nucleophile, reacting with electrophiles to form various products. The hydroxylamine group can participate in nucleophilic addition and substitution reactions, targeting carbonyl compounds and other electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Hydroxylamine: The parent compound, hydroxylamine (NH2OH), is a simpler molecule with similar reactivity but lacks the alkyl chain.

N,O-Dimethylhydroxylamine: This compound has both nitrogen and oxygen substituted with methyl groups, showing different reactivity and applications.

N-tert-Butylhydroxylamine: This derivative has a bulky tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

O-(pent-4-en-1-yl)hydroxylamine is unique due to the presence of the pent-4-en-1-yl chain, which imparts specific steric and electronic properties. This makes it suitable for specialized applications in organic synthesis and industrial processes where other hydroxylamine derivatives may not be as effective.

Biological Activity

O-(pent-4-en-1-yl)hydroxylamine is a compound characterized by its unique structure, which includes a hydroxylamine functional group attached to a pent-4-en-1-yl chain. This compound is part of a broader class of hydroxylamines known for their reactivity and biological significance. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₅H₉NO

- Molecular Weight : Approximately 113.13 g/mol

- Structural Features : The presence of a hydroxylamine group allows for significant reactivity, particularly in biochemical modifications.

Hydroxylamines, including this compound, exhibit various biological activities due to their ability to interact with nucleic acids and proteins. The following mechanisms have been identified:

- Modification of Nucleic Acids : Hydroxylamines can react with DNA, leading to modifications that may affect gene expression and cellular function. This property is particularly useful in biochemical assays and studies involving gene regulation.

- Induction of Apoptosis : Research indicates that certain hydroxylamines can induce apoptosis in cancer cell lines. This property has prompted investigations into their potential as anti-cancer agents.

- Reactivity with Proteins : The compound's ability to modify amino acids in proteins can influence protein function and stability, which is critical in various biological processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Properties | Induces apoptosis in specific cancer cell lines, showing potential as an anti-cancer agent. |

| Nucleic Acid Interaction | Modifies DNA structures, potentially affecting transcription and replication processes. |

| Protein Modification | Alters protein structures and functions, impacting various metabolic pathways. |

Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in human colorectal adenocarcinoma cells. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Study 2: Nucleic Acid Modification

Research demonstrated that this compound could effectively conjugate with aldehyde derivatives of DNA, showcasing high coupling efficiency. This interaction suggests its utility in developing novel bioconjugates for therapeutic applications.

Applications

This compound serves several important roles in research and industry:

- Synthetic Chemistry : Used as a reagent for synthesizing complex organic molecules.

- Biochemical Research : Employed in studies focused on nucleic acid and protein interactions.

- Potential Therapeutics : Investigated for its anticancer properties and as a tool for drug development.

Properties

IUPAC Name |

O-pent-4-enylhydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-4-5-7-6/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSWMJCLOBXFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.